Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a piperidine ring, a methoxy group, and a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common method includes the protection of the amine group on the piperidine ring using tert-butoxycarbonyl (Boc) protection.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The picolinic acid moiety can be reduced to form picolinic alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as trifluoroacetic acid for deprotection of the Boc group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring and picolinic acid moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-{4-[(tert-butoxycarbonyl)amino]-1-piperidinyl}nicotinate
- 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid
Uniqueness
Benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate is unique due to its combination of a methoxy group and a picolinic acid moiety, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
benzyl 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C18H17NO4/c1-13-17(20)23-16(15-10-6-3-7-11-15)19(13)18(21)22-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3 |
InChI Key |
USPAXEIEXNCGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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